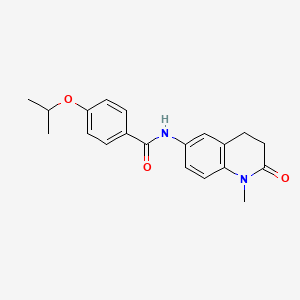

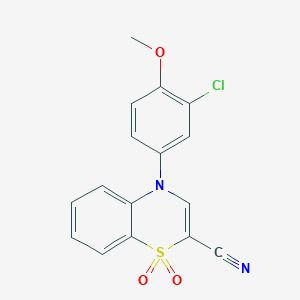

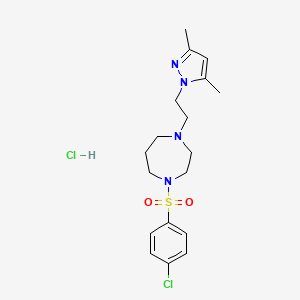

![molecular formula C17H20N2O5 B3008017 1-(2-ethoxyethyl)-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione CAS No. 2108740-42-5](/img/structure/B3008017.png)

1-(2-ethoxyethyl)-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin-4-ones, which are structurally related to the compound of interest, involves the reaction of ethyl 5-aminopyrazole-4-carboxylate with triethyl orthoformate and amines. Additionally, ethyl N-(4-methoxyphenyl)formimidate and N,N'-bis(4-methoxyphenyl)formamidine can be used as ring-closing reagents to form the pyrimidine ring . In the context of 1-(2-ethoxyethyl)-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione, a similar synthetic approach may be employed, utilizing the appropriate starting materials and reagents to introduce the furo[3,4-d]pyrimidine scaffold and the ethoxyethyl side chain.

Molecular Structure Analysis

The molecular structure of dihydropyrimidine derivatives is crucial for their interaction with biological targets. For instance, the dihydropyrimidine-2,4-(1H,3H)-dione functionality has been shown to be a suitable module for forming hydrogen-bonded supramolecular assemblies . This suggests that the compound , with its dihydropyrimidine dione core, may also have the potential to engage in extensive hydrogen bonding, which could be relevant for its biological activity or crystallization properties.

Chemical Reactions Analysis

Pyrazolo[4,3-d]pyrimidines, which share a similar pyrimidine core with the compound of interest, have been identified as potent phosphodiesterase 5 (PDE5) inhibitors . The chemical modifications on the pyrimidine ring, such as the introduction of an ethoxyethyl group, are critical for the potency and selectivity of these molecules. The presence of a 2-methoxyphenyl group, as seen in the compound of interest, may also contribute to its binding affinity and selectivity towards biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their substituents. For example, the introduction of various alkyl or aryl groups at the 5-position of 2,4-diaminopyrimidines can affect their solubility, stability, and biological activity . The ethoxyethyl and methoxyphenyl groups in 1-(2-ethoxyethyl)-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione are likely to impact its lipophilicity and membrane permeability, which are important parameters for drug design and pharmacokinetic profiling.

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Methods : A study by Sarıpınar et al. (2006) demonstrates a synthesis approach for functionalized 1H-Pyrimidine-2-ones/thiones, which may include derivatives or structural analogs of the specified compound. This synthesis involves the reaction of semicarbazones and thiosemicarbazones with 4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-2,3-dihydro-2,3-furandione, potentially applicable to the synthesis of the mentioned compound (Sarıpınar et al., 2006).

Crystal Structures : Trilleras et al. (2009) investigated the molecular and crystal structures of similar pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones. This study provides insights into the hydrogen bonding patterns and pi-pi stacking interactions that could be relevant to understanding the structural properties of the specified compound (Trilleras et al., 2009).

Pharmaceutical Chemistry

Heterocyclic Compounds in Pharmaceuticals : The research by Osyanin et al. (2014) on the synthesis of chromeno[2,3-d]pyrimidine-2,4(3H)-diones, highlights the significance of pyrimidine derivatives in pharmaceutical chemistry due to their antibacterial and antiallergic properties. This suggests potential pharmaceutical applications for the mentioned compound (Osyanin et al., 2014).

Optical and Nonlinear Optical Properties : A study by Mohan et al. (2020) on pyrimidine-based bis-uracil derivatives reveals their potential in drug discovery, particularly due to their antimicrobial properties and photoluminescence. This could imply possible applications of the specified compound in similar areas (Mohan et al., 2020).

Materials Science

- Electron Transport Layer in Solar Cells : Research by Hu et al. (2015) on n-type conjugated polyelectrolytes for electron transport layers in solar cells indicates the potential use of pyrimidine derivatives in optoelectronic applications. This may suggest possible material science applications for the specified compound (Hu et al., 2015).

properties

IUPAC Name |

1-(2-ethoxyethyl)-4-(2-methoxyphenyl)-4,7-dihydro-3H-furo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5/c1-3-23-9-8-19-12-10-24-16(20)14(12)15(18-17(19)21)11-6-4-5-7-13(11)22-2/h4-7,15H,3,8-10H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPOPTKGRYDHAOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(C(NC1=O)C3=CC=CC=C3OC)C(=O)OC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-ethoxyethyl)-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

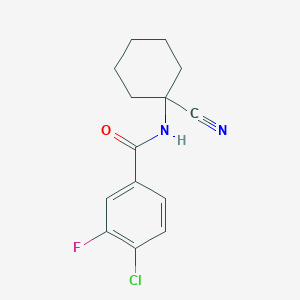

![3-[(Dimethylamino)methyl]-4,4,4-trifluorobutanoic acid;hydrochloride](/img/structure/B3007934.png)

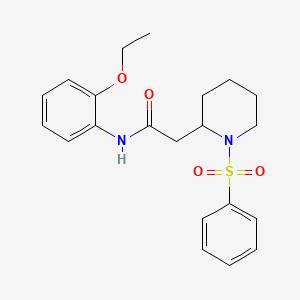

![N-[(E)-Cyclohex-3-en-1-ylmethylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide](/img/structure/B3007937.png)

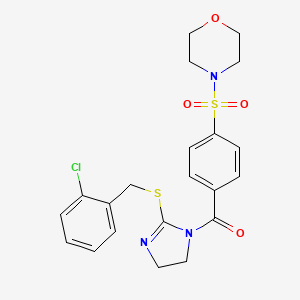

![Morpholino[3-nitro-4-(phenylsulfanyl)phenyl]methanone](/img/structure/B3007942.png)

![4-(6-Nitrobenzo[d]thiazol-2-yl)morpholine](/img/structure/B3007945.png)

![4-(2,5-Dimethylfuran-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B3007946.png)